Cas no 1892833-33-8 (2-(5-chloro-1H-indol-2-yl)propan-2-ol)

2-(5-Chloro-1H-indol-2-yl)propan-2-ol is a chloro-substituted indole derivative with potential applications in pharmaceutical and organic synthesis. Its indole core structure, combined with the chloro substituent and hydroxyl group, makes it a versatile intermediate for the development of bioactive compounds. The presence of the tertiary alcohol moiety enhances its reactivity, enabling further functionalization. This compound is particularly valuable in medicinal chemistry for the synthesis of analogs with potential therapeutic properties. High purity and well-defined structural characteristics ensure reproducibility in research applications. Its stability under standard conditions further supports its utility as a building block in complex synthetic pathways.
2-(5-chloro-1H-indol-2-yl)propan-2-ol structure
1892833-33-8 structure
Product Name:2-(5-chloro-1H-indol-2-yl)propan-2-ol
CAS No:1892833-33-8
MF:C11H12ClNO
MW:209.672081947327
CID:6275478
PubChem ID:117195227
Update Time:2025-05-24

2-(5-chloro-1H-indol-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(5-chloro-1H-indol-2-yl)propan-2-ol
    • 1892833-33-8
    • EN300-1965235
    • Inchi: 1S/C11H12ClNO/c1-11(2,14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13-14H,1-2H3
    • InChI Key: DMIMSCDIAZPFGN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C(C)(C)O)N2

Computed Properties

  • Exact Mass: 209.0607417g/mol
  • Monoisotopic Mass: 209.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 36Ų

2-(5-chloro-1H-indol-2-yl)propan-2-ol Pricemore >>

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Additional information on 2-(5-chloro-1H-indol-2-yl)propan-2-ol

Recent Advances in the Study of 2-(5-chloro-1H-indol-2-yl)propan-2-ol (CAS: 1892833-33-8): A Comprehensive Research Brief

The compound 2-(5-chloro-1H-indol-2-yl)propan-2-ol (CAS: 1892833-33-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the unique structural features of 2-(5-chloro-1H-indol-2-yl)propan-2-ol, which make it a promising candidate for modulating various biological pathways. The indole scaffold, a common motif in bioactive molecules, combined with the chloro-substitution at the 5-position and the propan-2-ol side chain, contributes to its distinct chemical and biological profile. Researchers have explored its interactions with serotonin receptors and other molecular targets, suggesting potential applications in neurological and psychiatric disorders.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2-(5-chloro-1H-indol-2-yl)propan-2-ol. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly reduces byproduct formation, enhancing the scalability of production. This method employs palladium-catalyzed cross-coupling reactions, which have proven efficient for constructing the indole core with high regioselectivity.

Pharmacological evaluations of 2-(5-chloro-1H-indol-2-yl)propan-2-ol have revealed its ability to cross the blood-brain barrier, a critical attribute for CNS-targeted therapies. Preclinical studies in rodent models demonstrated its efficacy in reducing anxiety-like behaviors, with minimal off-target effects. These findings were corroborated by in vitro assays showing high affinity for 5-HT2A receptors, albeit with moderate selectivity over other serotonin receptor subtypes.

Emerging applications of this compound extend beyond neurological disorders. A recent patent application (WO2023056789) disclosed its utility as a precursor in the synthesis of more complex molecules with anti-cancer properties. Derivatives of 2-(5-chloro-1H-indol-2-yl)propan-2-ol have shown promising activity against certain cancer cell lines, particularly those resistant to conventional chemotherapeutic agents.

Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic profile. Current research efforts are focused on structural modifications to improve metabolic stability and reduce potential hepatotoxicity, as indicated by preliminary toxicity screening. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(5-chloro-1H-indol-2-yl)propan-2-ol represents a versatile scaffold in medicinal chemistry with multiple therapeutic potentials. The ongoing research underscores the importance of this compound in drug discovery pipelines and highlights the need for further investigation into its biological targets and structure-activity relationships. As new data emerges, this molecule may pave the way for novel treatments in areas of unmet medical need.

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